Cas no 311348-58-0 (Methyl 2,6-dichloro-3-formylbenzoate)

311348-58-0 structure
상품 이름:Methyl 2,6-dichloro-3-formylbenzoate
Methyl 2,6-dichloro-3-formylbenzoate 화학적 및 물리적 성질
이름 및 식별자
-
- Methyl 2,6-dichloro-3-formylbenzoate
-
- MDL: MFCD34475501
- 인치: 1S/C9H6Cl2O3/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-4H,1H3
- InChIKey: ADHQQWACKQLBFZ-UHFFFAOYSA-N
- 미소: C1C=C(C(C(OC)=O)=C(Cl)C=1C=O)Cl
Methyl 2,6-dichloro-3-formylbenzoate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27737038-2.5g |
methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95.0% | 2.5g |
$1959.0 | 2025-03-19 | |
Enamine | EN300-27737038-0.5g |
methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95.0% | 0.5g |
$780.0 | 2025-03-19 | |
Enamine | EN300-27737038-5g |
methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 5g |
$3147.0 | 2023-09-10 | |
Aaron | AR022M05-100mg |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 100mg |
$503.00 | 2025-02-13 | |
1PlusChem | 1P022LRT-500mg |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 500mg |
$1109.00 | 2024-05-06 | |
1PlusChem | 1P022LRT-1g |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 1g |
$1405.00 | 2024-05-06 | |
1PlusChem | 1P022LRT-5g |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 5g |
$3952.00 | 2024-05-06 | |
Aaron | AR022M05-2.5g |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 2.5g |
$2719.00 | 2025-02-13 | |
1PlusChem | 1P022LRT-50mg |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 50mg |
$363.00 | 2024-05-06 | |
1PlusChem | 1P022LRT-10g |
Methyl 2,6-dichloro-3-formylbenzoate |
311348-58-0 | 95% | 10g |
$5831.00 | 2024-05-06 |
Methyl 2,6-dichloro-3-formylbenzoate 관련 문헌
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
311348-58-0 (Methyl 2,6-dichloro-3-formylbenzoate) 관련 제품
- 1804944-40-8(2-Bromo-5-(difluoromethyl)-4-iodopyridine)
- 864927-97-9(6-acetyl-2-(3-phenoxybenzamido)-4H,5H,6H,7H-thieno2,3-cpyridine-3-carboxamide)
- 1439934-41-4(CTX-0294885)
- 2001-93-6(Dithiouracil)
- 312917-45-6(N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-4-(piperidine-1-sulfonyl)benzamide)
- 1261800-74-1(3-(2-Amino-6-hydroxybenzoyl)pyridine)
- 910325-71-2(1-(2,2,2-trifluoroacetyl)azepan-4-one)
- 2171321-95-0((2R)-2-({2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)ethyl-1,3-thiazol-4-yl}formamido)butanoic acid)
- 1171960-38-5(1-(4-tert-butyl-1,3-thiazol-2-yl)methyl-4-(4-methoxybenzenesulfonyl)piperazine)
- 2137090-71-0((3S)-3-amino-3-(1,3-thiazol-5-yl)propan-1-ol)
추천 공급업체
Jincang Pharmaceutical (Shanghai) Co., LTD.
골드 회원
중국 공급자
시약

Enjia Trading Co., Ltd
골드 회원
중국 공급자
대량

BIOOKE MICROELECTRONICS CO.,LTD
골드 회원
중국 공급자
시약

Taian Jiayue Biochemical Co., Ltd
골드 회원
중국 공급자
대량

Jinta Yudi Pharmaceutical Technology Co., Ltd.
골드 회원
중국 공급자
대량
